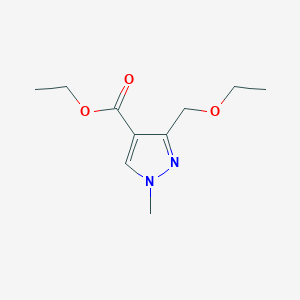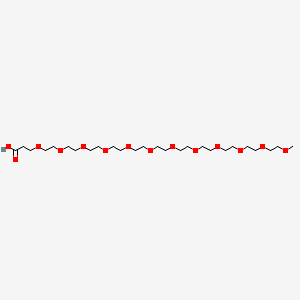![molecular formula C19H18N2O9S2 B2542911 3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid CAS No. 868148-71-4](/img/structure/B2542911.png)
3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid is a complex molecule that appears to be related to sulfonamide-based structures. Sulfonamides are known for their various biological activities, including inhibition of enzymes such as collagenases, which are implicated in cancer progression . The structure of the compound suggests it may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in several studies. For instance, N-sulfonylamino acid derivatives have been synthesized with
Wissenschaftliche Forschungsanwendungen
PFASs in Environmental and Health Studies
Exposure and Kidney Function : A study highlighted the association between PFAS exposure and reduced kidney function in adolescents, emphasizing the need for understanding PFAS's health impacts (Kataria et al., 2015) source.
PFAS in Human Samples : Research on the body burden of different PFAS in adult populations exposed via drinking water near a PFOA production plant has shown significant exposure levels, particularly for PFOA and PFOS (Fromme et al., 2017) source.
Human Exposure and Risk Assessment : Studies have investigated PFAS levels in human milk, indicating significant exposure in infants through breastfeeding, with varying levels observed in different geographical regions (Awad et al., 2020) source.
Occupational Exposure : Research on professional ski waxers has shown high levels of PFCA exposure, suggesting occupational hazards associated with PFAS (Freberg et al., 2010) source.
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including those with complex structures like this one, can bind with high affinity to multiple receptors . These receptors can be involved in various biological activities, making the compound potentially useful in diverse applications.
Mode of Action
It’s common for such compounds to interact with their targets in a way that induces changes in the target’s function or structure .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It’s known that such compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid . These factors could include the pH of the environment, the presence of other compounds, temperature, and more .
Eigenschaften
IUPAC Name |
3-[[7-(2-carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O9S2/c22-17(23)5-7-20-31(27,28)11-1-3-13-14-4-2-12(10-16(14)19(26)15(13)9-11)32(29,30)21-8-6-18(24)25/h1-4,9-10,20-21H,5-8H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFCSARRFIRMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCC(=O)O)C(=O)C3=C2C=CC(=C3)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)


![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)

![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)